6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a furochromene core with hexyl, methoxyphenyl, and dimethyl substituents, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach starts with the preparation of the furochromene core through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a coumarin derivative, with appropriate reagents under controlled conditions
For example, the synthesis might involve:
Cyclization: Starting with a coumarin derivative, cyclization can be induced using a base such as potassium carbonate in a solvent like acetone.
Substitution: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base like sodium hydride.
Methoxylation: The methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Methylation: The dimethyl groups can be introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring or the furochromene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 6-Hexyl-7-methoxy-3-phenyl-chromen-4-one
Uniqueness
Compared to similar compounds, 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the hexyl group, for instance, may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
Properties
Molecular Formula |
C26H28O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-hexyl-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H28O4/c1-5-6-7-8-9-20-16(2)21-14-22-23(18-10-12-19(28-4)13-11-18)15-29-24(22)17(3)25(21)30-26(20)27/h10-15H,5-9H2,1-4H3 |
InChI Key |
LHOHOPBGFGVXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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